6-hydroxy-N-(4-methoxyphenethyl)pyrimidine-4-carboxamide
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Overview
Description
6-hydroxy-N-(4-methoxyphenethyl)pyrimidine-4-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its pyrimidine core, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The presence of a hydroxy group at position 6 and a methoxyphenethyl group at the nitrogen atom of the carboxamide moiety further defines its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-N-(4-methoxyphenethyl)pyrimidine-4-carboxamide typically involves the reaction of pyrimidine derivatives with appropriate reagents under controlled conditions. One common method includes the use of 4-methoxyphenethylamine as a starting material, which undergoes a series of reactions including nucleophilic substitution and cyclization to form the desired pyrimidine ring . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-N-(4-methoxyphenethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxamide group may produce an amine derivative .
Scientific Research Applications
6-hydroxy-N-(4-methoxyphenethyl)pyrimidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the development of new therapeutic agents for treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-hydroxy-N-(4-methoxyphenethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-hydroxy-N-(4-methoxyphenethyl)pyrimidine-4-carboxamide
- 6-hydroxy-N-(4-ethoxyphenethyl)pyrimidine-4-carboxamide
- 6-hydroxy-N-(4-methoxyphenyl)pyrimidine-4-carboxamide .
Uniqueness
What sets 6-hydroxy-N-(4-methoxyphenethyl)pyrimidine-4-carboxamide apart from these similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxyphenethyl group at the nitrogen atom of the carboxamide moiety may enhance its binding affinity to certain molecular targets, thereby increasing its potency and efficacy in various applications .
Biological Activity
6-Hydroxy-N-(4-methoxyphenethyl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered interest for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and research findings.
Chemical Structure and Synthesis
The compound is characterized by a pyrimidine ring substituted with a hydroxy group and a methoxyphenethyl moiety. The synthesis typically involves the reaction of pyrimidine derivatives with 4-methoxyphenethylamine through nucleophilic substitution and cyclization processes. Industrial production may utilize automated reactors to enhance yield and purity.
Anti-Inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response. In vitro studies report IC50 values comparable to standard anti-inflammatory drugs such as celecoxib .
Table 1: Comparison of Anti-Inflammatory Activity
Compound | IC50 (μM) |
---|---|
This compound | 0.04 ± 0.09 |
Celecoxib | 0.04 ± 0.01 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may possess activity against various bacterial strains, although specific MIC values have not been extensively documented in current literature.
Anticancer Properties
This compound has been explored for its anticancer potential, particularly against acute myelogenous leukemia (AML). It acts as a dihydroorotate dehydrogenase inhibitor, demonstrating promising results in reducing cell viability in cancer cell lines with IC50 values indicating effective inhibition .
Table 2: Anticancer Activity in Cell Lines
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. It may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation, thereby modulating their activity and leading to therapeutic effects .
Case Studies
Recent case studies have highlighted the compound's effectiveness in various models:
- In Vivo Studies : In xenograft mouse models of AML, treatment with this compound resulted in significant tumor reduction compared to control groups, showcasing its potential as a therapeutic agent .
- Cell Culture Experiments : Studies utilizing human cancer cell lines demonstrated that the compound induced apoptosis and inhibited cell cycle progression, further supporting its anticancer activity .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-6-oxo-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-20-11-4-2-10(3-5-11)6-7-15-14(19)12-8-13(18)17-9-16-12/h2-5,8-9H,6-7H2,1H3,(H,15,19)(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHKTPVASNXGEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CC(=O)NC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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